

# Chemical properties and stability of Zidovudine in solution

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## Compound of Interest

Compound Name: Zidovudine

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An In-depth Technical Guide to the Chemical Properties and Stability of **Zidovudine** in Solution

## Introduction

**Zidovudine** (3'-azido-3'-deoxythymidine), commonly known as AZT, was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection.[1][2] As a cornerstone of antiretroviral therapy, a thorough understanding of its chemical properties and stability in solution is paramount for researchers, scientists, and drug development professionals. The stability of **Zidovudine** directly impacts its efficacy, safety, and shelf-life in pharmaceutical formulations. This guide provides a comprehensive overview of its physicochemical characteristics, solubility, and degradation profile under various stress conditions, supported by detailed experimental protocols and data.

## Chemical and Physical Properties

**Zidovudine** is a synthetic nucleoside analogue of thymidine.[2] It presents as a white to off-white, odorless crystalline powder.[3][4] The solid bulk drug is stable indefinitely when stored at room temperature (25 °C).[4]

## Table 1: Physicochemical Properties of Zidovudine

Property	Value	Reference
Formal Name	3'-azido-3'-deoxythymidine	[1]
Synonyms	Azidothymidine, AZT, ZDV	[1]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>5</sub> O <sub>4</sub>	[1][4]
Formula Weight	267.3 g/mol	[1]
Melting Point	125 °C (decomposes at 242 °C)	[3][5]
UV/Vis. λ <sub>max</sub>	209, 266 nm	[1]
logP	0.05	[4]
pKa	9.68	[6]

## Solubility Profile

**Zidovudine**'s solubility is influenced by the solvent, pH, and temperature.[3] It is a polar molecule, which contributes to its solubility in aqueous environments.[3][7]

**Table 2: Solubility of Zidovudine in Various Solvents**

Solvent	Solubility	Reference
Water (25 °C)	20 mg/mL	[4]
Ethanol	~10 mg/mL	[1]
Dimethyl Sulfoxide (DMSO)	~30 mg/mL	[1]
Dimethyl Formamide (DMF)	~30 mg/mL	[1]
Phosphate Buffered Saline (PBS, pH 7.2)	~10 mg/mL	[1]

It is generally recommended not to store aqueous solutions of **Zidovudine** for more than one day.[1]

## Stability in Solution

The stability of **Zidovudine** is critically dependent on environmental factors such as pH, light, temperature, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the drug's intrinsic stability.[8][9]

### Impact of pH (Hydrolysis)

**Zidovudine** exhibits variable stability across different pH ranges.

- **Acidic Conditions:** The drug degrades under strong acidic conditions when heated.[2] Studies using 2M HCl at 80°C for 72 hours showed the formation of two major degradation products.[2] Thymine has been identified as a major decomposition product under hydrolytic stress.[10]
- **Neutral Conditions:** In neutral aqueous solutions (water) at 80°C, the drug is relatively stable, though one degradation product was observed after 48 hours.[2][11]
- **Alkaline Conditions:** The drug degrades in basic solutions, such as 1N or 2M NaOH at 80°C, primarily yielding thymine and 3'-amino-3'-deoxythymidine (AMT), a known toxic catabolite. [2][11][12]

### Photostability

**Zidovudine** is susceptible to degradation upon exposure to light.[10] Photolytic studies involving exposure to both UV and visible light resulted in the formation of multiple degradation products, including thymine and the toxic catabolite AMT.[11][12]

### Thermal and Oxidative Stability

- **Thermal Stress:** As a solid, **Zidovudine** is stable at 60°C for at least 24 hours.[4] In solution, it is considered stable to thermal stress in the absence of other degrading factors like extreme pH.[10] However, another study noted that thermal degradation of solid **Zidovudine** begins at approximately 190°C.[5]
- **Oxidative Stress:** **Zidovudine** is generally stable against oxidation.[10][11] Studies using 3% or 10% hydrogen peroxide showed little to no significant degradation.[2]

## Stability in Intravenous Admixtures

The stability of **Zidovudine** in common intravenous fluids is crucial for clinical applications. A key study demonstrated its stability in polyvinyl chloride (PVC) infusion bags.

**Table 3: Summary of Forced Degradation Studies on Zidovudine in Solution**

Stress Condition	Reagents and Conditions	Outcome	Major Degradation Products	Reference
Acid Hydrolysis	1N - 2M HCl, refluxed at 80°C	Significant Degradation	Thymine, DP-1, DP-2	<a href="#">[2]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Base Hydrolysis	1N - 2M NaOH, refluxed at 80°C	Significant Degradation	Thymine, 3'-amino-3'-deoxythymidine (AMT)	<a href="#">[11]</a> <a href="#">[12]</a>
Neutral Hydrolysis	Water, refluxed at 80°C	Minor Degradation	One product (Z3)	<a href="#">[2]</a> <a href="#">[11]</a>
Oxidation	3-10% H <sub>2</sub> O <sub>2</sub> , Room Temp	Stable	No significant degradation	<a href="#">[2]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Photolysis	UV and Visible Light Exposure	Significant Degradation	Seven products, including Thymine and AMT	<a href="#">[10]</a> <a href="#">[11]</a>
Thermal Stress	80°C (in solution)	Stable	No significant degradation	<a href="#">[2]</a> <a href="#">[10]</a>

**Table 4: Stability of Zidovudine (4 mg/mL) in Intravenous Admixtures**

Infusion Fluid	Storage Temperature	Stability Period	Remaining Concentration	Reference
5% Dextrose Injection	Room Temp (25°C ± 1°C)	192 hours (8 days)	>97%	<a href="#">[13]</a> <a href="#">[14]</a>
5% Dextrose Injection	Refrigerated (4°C ± 1°C)	192 hours (8 days)	>97%	<a href="#">[13]</a> <a href="#">[14]</a>
0.9% Sodium Chloride	Room Temp (25°C ± 1°C)	192 hours (8 days)	>97%	<a href="#">[13]</a> <a href="#">[14]</a>
0.9% Sodium Chloride	Refrigerated (4°C ± 1°C)	192 hours (8 days)	>97%	<a href="#">[13]</a> <a href="#">[14]</a>

## Experimental Protocols

Detailed and validated methodologies are required to accurately assess the stability of **Zidovudine**.

### Protocol for Stability-Indicating HPLC Method

This method is designed to separate the intact drug from its degradation products.

- Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[\[10\]](#)[\[15\]](#)
- Column: A reverse-phase C-18 column (e.g., LiChrospher® 100 RP-18, 125 x 4.0 mm, 5 µm).[\[10\]](#)[\[15\]](#)
- Mobile Phase: A mixture of water and methanol, typically in a ratio of 77:23 v/v or 80:20 v/v. [\[10\]](#)[\[16\]](#) An alternative is 10 mM Ammonium acetate buffer (pH 3.8): acetonitrile (60:40, v/v).
- Flow Rate: 1.0 to 1.2 mL/min.[\[15\]](#)
- Detection: UV detection at 265 nm or 266 nm.[\[1\]](#)[\[10\]](#)
- Linearity: The method should be validated for linearity, typically in a concentration range of 25-500 µg/mL or 70-150 µg/mL.[\[10\]](#)[\[15\]](#)

- Sample Preparation: Dilute the sample with the mobile phase or an appropriate diluent (e.g., acetonitrile:water 1:1) to fall within the linear range.

## Protocol for Forced Degradation Studies

These studies are performed according to ICH guidelines (Q1A R2) to establish the drug's degradation pathways.[2][8]

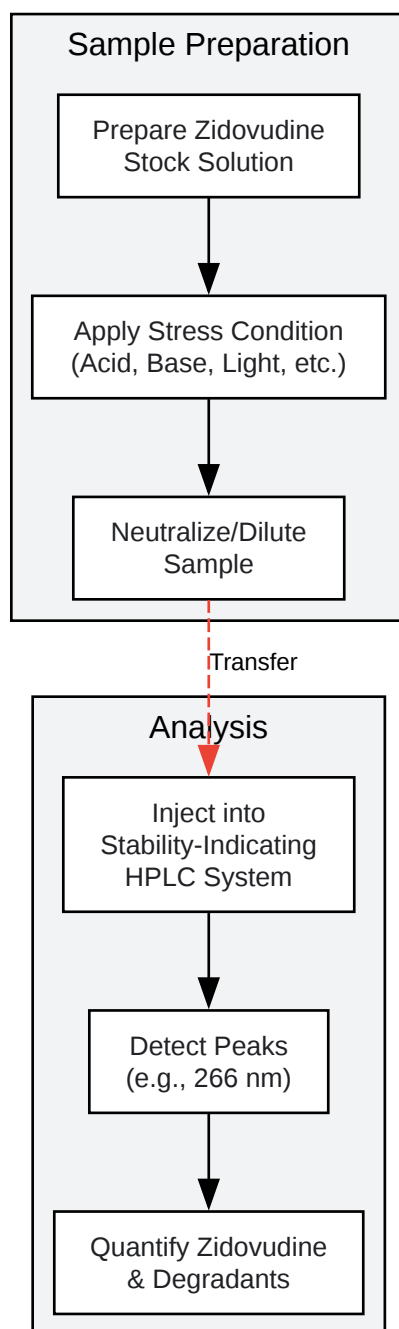
- Stock Solution Preparation: Prepare a stock solution of **Zidovudine** (e.g., 2 mg/mL) in a mixture of acetonitrile and water (1:1, v/v).[2]
- Acid Hydrolysis: Dilute the stock solution 1:1 with 2M HCl and reflux at 80°C for 72 hours.[2] After the stress period, cool and neutralize the sample before analysis.
- Base Hydrolysis: Dilute the stock solution 1:1 with 2M NaOH and reflux at 80°C for 72 hours.[2] After the stress period, cool and neutralize the sample.
- Neutral Hydrolysis: Dilute the stock solution 1:1 with water and reflux at 80°C for 72 hours.[2]
- Oxidative Degradation: Dilute the stock solution with 10% hydrogen peroxide and keep at room temperature for 10 hours.[2]
- Photolytic Degradation: Expose the stock solution in a quartz petri dish to 1.2 million lux hours of fluorescent light and 200 watt hours/m<sup>2</sup> of UV light in a photostability chamber.[2]
- Thermal Degradation: Place the powdered drug in an oven at 80°C for 48 hours.[2] Dissolve the sample for analysis.
- Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to quantify the remaining drug and detect degradation products.

## Visualizations



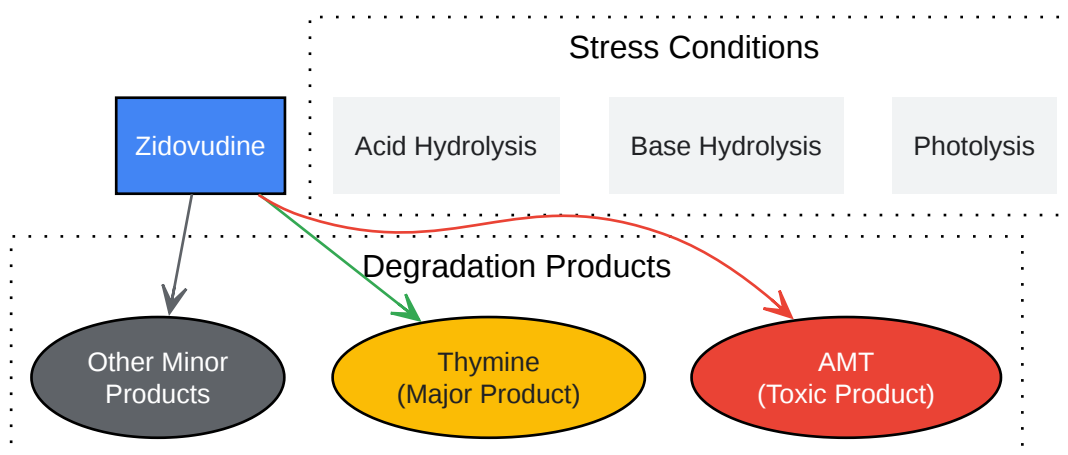
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Caption: Intracellular activation pathway of **Zidovudine**.<sup>[1]</sup>



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Caption: Experimental workflow for a forced degradation study.



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Caption: Logical relationships in **Zidovudine** degradation.

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